5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide
Overview
Description
5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide is a chemical compound that has been widely used in scientific research. This compound is a labeled form of carbamazepine, which is an anticonvulsant drug used to treat epilepsy and bipolar disorder. The labeled compound is used to study the mechanism of action, biochemical and physiological effects, and to develop new drugs.
Mechanism Of Action
The mechanism of action of 5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide is not fully understood. However, it is believed to work by inhibiting the release of neurotransmitters such as glutamate and aspartate. This inhibition leads to a decrease in the excitability of neurons, which can help to prevent seizures.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide have been studied extensively. It has been shown to have anticonvulsant, analgesic, and mood-stabilizing effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide in lab experiments is its high degree of labeling. This allows for accurate and precise measurements of drug metabolism and pharmacokinetics. However, the cost of the labeled compound can be a limitation for some researchers.
Future Directions
There are many future directions for research involving 5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide. One area of research is the development of new drugs based on the structure of carbamazepine. Another area of research is the use of the labeled compound in drug discovery and development. Additionally, the compound could be used in studies of drug interactions and drug-drug interactions.
Scientific Research Applications
5H-Dibenzo[b,f]azepine-5-(13C,15N)carboxamide has been used extensively in scientific research. It is used as a tracer in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs. It is also used in metabolic studies to determine the metabolic fate of drugs and to identify metabolites.
properties
IUPAC Name |
benzo[b][1]benzazepine-11-(15N)carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i15+1,16+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-IIJSWMDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2[13C](=O)[15NH2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678690 | |
Record name | 5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide | |
CAS RN |
1173022-00-8 | |
Record name | 5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-00-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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